molecular formula C7H13NO2 B13530319 rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine

rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine

Katalognummer: B13530319
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: BOLBQXJACOAUNB-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine is a chemical compound with the molecular formula C7H14N2O It is a bicyclic compound that contains both a morpholine and a pyran ring

Vorbereitungsmethoden

The synthesis of rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a dihydropyran derivative in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently.

Analyse Chemischer Reaktionen

rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine or pyran rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine can be compared with other similar compounds, such as:

  • rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
  • rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine These compounds share structural similarities but differ in the arrangement of their rings and functional groups. The uniqueness of this compound lies in its specific ring fusion and the presence of both morpholine and pyran rings, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

(4aR,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H13NO2/c1-3-9-5-6-7(1)10-4-2-8-6/h6-8H,1-5H2/t6-,7-/m1/s1

InChI-Schlüssel

BOLBQXJACOAUNB-RNFRBKRXSA-N

Isomerische SMILES

C1COC[C@@H]2[C@@H]1OCCN2

Kanonische SMILES

C1COCC2C1OCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.